molecular formula C19H21BrN2O3 B5064253 11-(5-bromo-2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

11-(5-bromo-2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Cat. No. B5064253
M. Wt: 405.3 g/mol
InChI Key: LNYMBHWYRVTNPE-UHFFFAOYSA-N
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Description

The compound appears to contain a benzyl group that is substituted with bromine, hydroxy, and methoxy groups. The presence of these functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data or studies on this compound, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the bromo, hydroxy, and methoxy substituents on the benzyl group. For instance, the bromine atom might make the compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the types and arrangement of atoms in the compound .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more information, it’s difficult to speculate on this .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, brominated compounds can sometimes be hazardous due to the potential for bromine to be released .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to study its reactivity, potential uses, and safety profile .

properties

IUPAC Name

11-[(5-bromo-2-hydroxy-3-methoxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3/c1-25-17-7-15(20)6-14(19(17)24)11-21-8-12-5-13(10-21)16-3-2-4-18(23)22(16)9-12/h2-4,6-7,12-13,24H,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYMBHWYRVTNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CN2CC3CC(C2)C4=CC=CC(=O)N4C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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